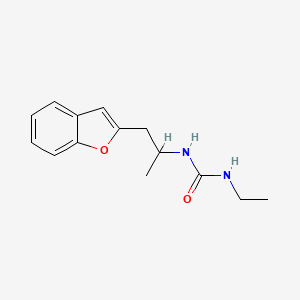

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-ethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(1-(Benzofuran-2-yl)propan-2-yl)-3-ethylurea” is a complex organic molecule that contains a benzofuran moiety. Benzofuran is a heterocyclic compound, also known as a fused ring system, which is made up of a benzene ring fused to a furan ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a propyl group, and an ethylurea group .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The benzofuran ring, for example, might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzofuran ring might influence its optical properties .Applications De Recherche Scientifique

Synthesis and Evaluation as Potential Agents

A novel series of benzofuran derivatives including 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and derived compounds were synthesized and evaluated for their anti-HIV, anticancer, and antimicrobial activities. Notably, certain compounds exhibited significant reduction in viral cytopathic effects, indicating potential utility in anti-HIV applications. Additionally, some derivatives showed mild antifungal activity, although significant anticancer activity was not observed in this series (S. Rida et al., 2006).

Antibacterial and Antifungal Agents

Aryl (5-substituted benzofuran-2-yl) carbamate derivatives were synthesized and demonstrated promising antimicrobial activities. The compounds were tested against a variety of Gram-positive and Gram-negative bacteria as well as fungi, with some showing potent antimicrobial activity comparable to standard antibiotics. This highlights the potential of benzofuran derivatives as effective antimicrobial agents (S. N. Budhwani et al., 2017).

Antioxidant and Antibacterial Studies

Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized and showed good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. These compounds also exhibited significant antibacterial activities against specific strains, suggesting their potential as antioxidant and antibacterial agents (S. Shankerrao et al., 2013).

Corrosion Inhibition

1-Benzoyl-3,3-disubstituted thiourea derivatives were investigated as inhibitors for the corrosion of mild steel in acidic media. The study demonstrated the efficiency of these compounds as corrosion inhibitors, which could have implications in industrial applications to protect metals from corrosive environments (M. Gopiraman et al., 2012).

Diversity-Oriented Synthesis

Efficient synthetic protocols were developed for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds. These compounds are core components in many biologically active molecules, including drugs. The diversity-oriented synthesis approach aimed to achieve variation in physicochemical properties, resulting in lead-like compounds that could be further explored for various biological activities (Liena Qin et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-15-14(17)16-10(2)8-12-9-11-6-4-5-7-13(11)18-12/h4-7,9-10H,3,8H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQGJXYRWUPULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(C)CC1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-ethylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2700453.png)

![N-(4-ethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2700459.png)

![Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2700461.png)

![4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2700469.png)

![N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2700475.png)